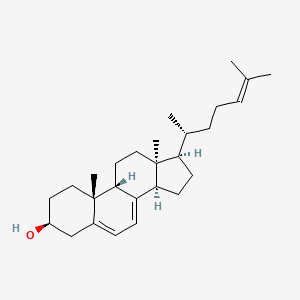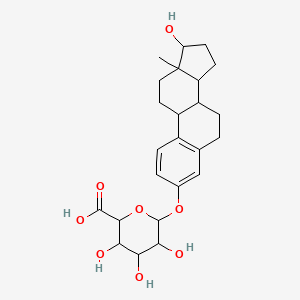
Estradiol 3-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estradiol 3-Glucuronide, also known as 17β-Estradiol 3-(β-D-glucuronide), is a naturally occurring and endogenous estrogen conjugate. It is specifically the C3 glucuronide conjugate of estradiol, the major estrogen in the body. This compound is formed from estradiol in the liver by the enzyme UDP-glucuronosyltransferase via the attachment of glucuronic acid. This compound is eventually excreted in urine and bile .
Preparation Methods
Synthetic Routes and Reaction Conditions: Estradiol 3-Glucuronide is synthesized from estradiol through a glucuronidation reaction. This process involves the enzyme UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid to the C3 position of estradiol. The reaction typically occurs in the liver under physiological conditions .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through biotechnological processes involving the expression of UDP-glucuronosyltransferase in microbial systems. This method allows for the large-scale production of the compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Estradiol 3-Glucuronide primarily undergoes deconjugation reactions. In tissues that express the enzyme β-glucuronidase, such as the mammary gland, this compound can be deconjugated into free estradiol, thereby exhibiting estrogenic activity .
Common Reagents and Conditions: The deconjugation reaction involves the enzyme β-glucuronidase, which hydrolyzes the glucuronide bond, releasing free estradiol. This reaction typically occurs under physiological conditions in tissues expressing β-glucuronidase .
Major Products: The major product of the deconjugation reaction is free estradiol, which can then exert its biological effects in the body .
Scientific Research Applications
Estradiol 3-Glucuronide has several scientific research applications across various fields:
Chemistry: In analytical chemistry, this compound is used as a standard for the quantification of estrogen conjugates in biological samples. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed for this purpose .
Biology: In biological research, this compound is studied for its role in estrogen metabolism and its effects on estrogen receptor signaling pathways. It serves as a model compound for understanding the dynamics of estrogen conjugation and deconjugation .
Medicine: In medical research, this compound is investigated for its potential therapeutic applications. Its ability to be converted back into free estradiol makes it a candidate for hormone replacement therapies and treatments for estrogen-related disorders .
Industry: In the pharmaceutical industry, this compound is used in the development of estrogen-based drugs and formulations. Its stability and water solubility make it a valuable component in drug delivery systems .
Comparison with Similar Compounds
Estradiol 3-Glucuronide is similar to other estrogen conjugates such as Estradiol 17β-Glucuronide and Estrone 3-Glucuronide. its unique position of glucuronidation at the C3 position distinguishes it from these compounds .
Similar Compounds:
- Estradiol 17β-Glucuronide
- Estrone 3-Glucuronide
- Estriol 3-Glucuronide
- Estriol 16-Glucuronide
This compound’s higher water solubility compared to unconjugated estrogens like estradiol makes it more suitable for certain applications, particularly in drug formulations and delivery systems .
Properties
IUPAC Name |
3,4,5-trihydroxy-6-[(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O8/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOHJTRCBBDUOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

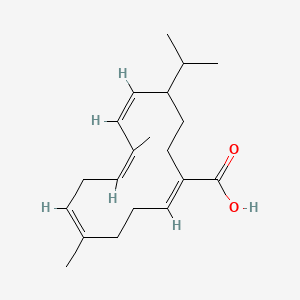
![5-Hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid](/img/structure/B12321012.png)
![[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate](/img/structure/B12321014.png)


![7',11'-Dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione](/img/structure/B12321030.png)

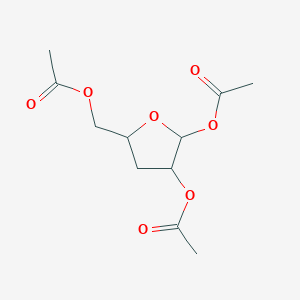
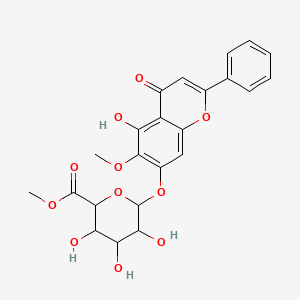
![3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12321048.png)
![8-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12321051.png)
